molecular formula C9H17N3O2 B7924536 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7924536
M. Wt: 199.25 g/mol
InChI Key: ZBTSAYHXEGGLPN-QMMMGPOBSA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and a methylacetamide side chain.

Properties

IUPAC Name

N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTSAYHXEGGLPN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 1,4-dibromobutane with ammonia or primary amines can yield pyrrolidine derivatives.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amino-Acetylation: The final step involves the amino-acetylation of the pyrrolidine derivative. This can be achieved by reacting the compound with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following compounds share the pyrrolidine-acetamide core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Status/Notes
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide (Target Compound) 2-Amino-acetyl, methylacetamide Not provided Not provided Not available Discontinued
(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide 2-Chloroacetyl (replaces amino group) C₉H₁₅ClN₂O₂ 218.68 1353994-56-5 Active research compound
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide N-Methyl, 1-methylpyrrolidine C₉H₁₉N₃O 185.27 1354001-14-1 Purity 96%
2-(2-Oxopyrrolidin-1-yl)acetamide 2-Oxopyrrolidine (lactam) C₆H₁₀N₂O₂ 142.16 7491-74-9 Acute toxicity (H302), skin sensitizer

Key Observations :

  • Methylpyrrolidine Analog : The N-methyl and 1-methylpyrrolidine substitutions (CAS 1354001-14-1) reduce polarity, likely improving blood-brain barrier penetration compared to the target compound .
  • Lactam Analog: 2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9) lacks the amino-acetyl group, resulting in a simpler structure with documented acute oral toxicity (Category 4) and skin sensitization risks .
Stability and Reactivity
  • The target compound’s discontinued status may correlate with instability under standard storage conditions, though explicit data are unavailable.
  • The chloroacetyl analog (CAS 1353994-56-5) is prone to nucleophilic substitution due to the chlorine atom, requiring careful handling to avoid unintended reactions .
  • The lactam analog (CAS 7491-74-9) is stable under recommended storage conditions but poses inhalation and skin contact hazards .
Toxicity and Handling
  • Chloroacetyl Analog: No specific hazards reported, but chlorinated acetamides often require stringent controls due to reactive intermediates .
  • Lactam Analog : Classified as harmful if swallowed (H302) and a skin sensitizer (H317), necessitating PPE such as gloves and face shields .

Limitations and Knowledge Gaps

  • Target Compound : Discontinued status and lack of public data hinder comprehensive analysis.
  • Analog Comparisons : Toxicity and pharmacokinetic profiles for most compounds remain uncharacterized.

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₇N₃O₂
  • Molecular Weight : Approximately 185.25 g/mol
  • CAS Number : 875157-45-2

The compound features a pyrrolidine ring with an amino-acetyl substitution, which is significant for its biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors involved in neurotransmitter modulation. Its unique structure allows it to influence biochemical pathways related to:

  • Neurotransmitter Systems : It may affect dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders like depression and anxiety.
  • Pain Management : Preliminary studies indicate analgesic properties, making it a candidate for pain relief therapies.

Neuroprotective Properties

Research indicates that the compound exhibits neuroprotective effects, potentially due to its ability to modulate neurotransmitter release and uptake. This activity is crucial for developing treatments for neurodegenerative diseases.

Analgesic Effects

In animal models, this compound demonstrated significant analgesic effects. The mechanism may involve the inhibition of pain pathways and modulation of inflammatory responses.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated neuroprotective effects in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
Study 2 Showed significant analgesic activity in animal models, indicating its potential as a pain management agent.
Study 3 Explored structural analogs that exhibit antimicrobial properties, providing insights into the potential for this compound.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their pharmacological activities. Below is a table comparing it with related compounds:

CompoundChemical StructureNotable Activity
N-Methyl AcetamideC₉H₁₈N₂O₂Neuroprotective
N-Ethyl AcetamideC₁₁H₂₁N₃O₂Analgesic & Antimicrobial
Pyrrolidine DerivativesVariableAntibacterial & Antifungal

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